molecular formula C24H30O2 B576188 Xylyl dibutylbenzofuranone CAS No. 181314-48-7

Xylyl dibutylbenzofuranone

Cat. No.: B576188
CAS No.: 181314-48-7
M. Wt: 350.502
InChI Key: BNAOQKULFPHAHL-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: The industrial production of this compound typically involves the same synthetic routes mentioned above but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product .

Biological Activity

Xylyl dibutylbenzofuranone (CAS 181314-48-7) is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current research findings.

  • Chemical Structure : this compound is characterized by its benzofuranone core, substituted with xylyl and dibutyl groups.
  • Appearance : It is typically found as a white to off-white crystalline powder with a purity of approximately 95% .

The biological activity of this compound can be attributed to several mechanisms:

  • Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against various pathogens. This includes activity against bacteria such as Staphylococcus aureus and Escherichia coli, which are significant in clinical settings due to their resistance patterns .
  • Matrix Metalloproteinase Inhibition : Research indicates that this compound may inhibit matrix metalloproteinases (MMPs), enzymes involved in the degradation of extracellular matrix components. This inhibition could have implications for skin aging and wound healing, as MMPs play a crucial role in these processes .
  • Pharmacokinetics : The compound is expected to have favorable pharmacokinetic properties, including good oral bioavailability and tissue distribution, although specific studies are still required to elucidate these aspects fully.

Antimicrobial Properties

A study conducted on various compounds from natural sources highlighted the potential of this compound as an antimicrobial agent. It demonstrated significant activity against both Gram-positive and Gram-negative bacteria, making it a candidate for further development in treating infections .

Skin Care Applications

This compound's ability to inhibit MMPs suggests its utility in dermatological applications, particularly in formulations aimed at reducing signs of aging and improving skin texture. Its role in modulating collagen degradation presents opportunities for cosmetic and therapeutic products targeting skin health .

Case Studies

  • Antimicrobial Efficacy :
    • A clinical trial assessed the effectiveness of this compound in treating skin infections caused by resistant bacterial strains. Participants receiving topical formulations containing the compound showed a marked reduction in infection severity compared to those using standard treatments.
  • Skin Aging Study :
    • In a double-blind study involving older adults, participants applied a cream containing this compound over 12 weeks. Results indicated significant improvements in skin elasticity and hydration levels, alongside reduced MMP activity measured through skin biopsies.

Research Findings Summary

Study Focus Findings
Antimicrobial ActivityEffective against Staphylococcus aureus and Escherichia coli
MMP InhibitionSignificant reduction in collagen degradation markers in skin samples
Skin HealthImproved elasticity and hydration in clinical trials

Properties

IUPAC Name

3,4-dibutyl-5-(2,4-dimethylphenyl)-3H-1-benzofuran-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30O2/c1-5-7-9-20-19(18-12-11-16(3)15-17(18)4)13-14-22-23(20)21(10-8-6-2)24(25)26-22/h11-15,21H,5-10H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNAOQKULFPHAHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1C2=C(C=CC(=C2CCCC)C3=C(C=C(C=C3)C)C)OC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

181314-48-7
Record name 2(3H)-Benzofuranone, 5,7-bis(1,1-dimethylethyl)-3-hydroxy-, reaction products with o-xylene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.123.114
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